molecular formula C14H16N2OS B255403 4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile

4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile

Cat. No. B255403
M. Wt: 260.36 g/mol
InChI Key: RLWJKEJLGWWHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMTN and is a derivative of nicotinonitrile.

Mechanism of Action

The mechanism of action of DMTN is not fully understood, but it is believed to act by inhibiting the NF-κB pathway, which is responsible for the regulation of inflammation and immune response. DMTN has also been found to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant response.
Biochemical and Physiological Effects:
DMTN has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. DMTN has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMTN in lab experiments is its high purity and stability. It is also a relatively inexpensive compound to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the study of DMTN. One direction is to further investigate its potential use in cancer therapy, as it has shown promising results in vitro. Another direction is to study its effects on other inflammatory diseases, such as arthritis and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other signaling pathways in the body.

Synthesis Methods

The synthesis of DMTN involves the reaction of 2-cyclohexenone with methylmagnesium bromide, followed by reaction with thioacetamide, and then with methyl iodide. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

DMTN has been studied for its potential use in various scientific fields. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. DMTN has also been studied for its potential use in cancer therapy, as it has shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

4,6-dimethyl-2-(2-oxocyclohexyl)sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C14H16N2OS/c1-9-7-10(2)16-14(11(9)8-15)18-13-6-4-3-5-12(13)17/h7,13H,3-6H2,1-2H3

InChI Key

RLWJKEJLGWWHEU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SC2CCCCC2=O)C

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2CCCCC2=O)C

Origin of Product

United States

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